Boc-Sar-OH
Boc-Sar-OH (CAS 13734-36-6) is the required protected sarcosine building block for Boc-based solid-phase peptide synthesis. Unprotected sarcosine triggers uncontrolled polymerization; Fmoc-Sar-OH is incompatible with acidic Boc deprotection conditions. Only Boc-Sar-OH—bearing an acid-labile tert-butoxycarbonyl group—enables selective, orthogonal incorporation of N-methylglycine residues. The N-methyl substituent imposes conformational constraint and increases lipophilicity in target peptides, directly modulating bioactivity and metabolic stability. For researchers committed to the Boc-benzyl protection scheme, Boc-Sar-OH is the non-negotiable reagent for precise, racemization-free sarcosine introduction.
Technical Parameters
Basic Identity
| Product Name | Boc-Sar-OH |
|---|---|
| CAS | 13734-36-6 |
| Synonyms | Boc-sarcosine; Boc-Sar-OH; 13734-36-6; N-Boc-sarcosine; N-(tert-butoxycarbonyl)-N-methylglycine; t-Boc-sarcosine; Boc-N-methylglycine; N-Boc-N-Methylglycine; YRXIMPFOTQVOHG-UHFFFAOYSA-N; MFCD00037795; SBB065787; Glycine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-; [(tert-Butoxycarbonyl)(methyl)amino]aceticacid; 2-{[(tert-butoxy)carbonyl](methyl)amino}aceticacid; N-(tert-butoxycarbonyl)sarcosine; N-[tert-butoxycarbonyl]sarcosine; 2-((tert-Butoxycarbonyl)(methyl)amino)aceticacid; 2-[(tert-butoxycarbonyl)(methyl)amino]aceticacid; N-((1,1-Dimethylethoxy)carbonyl)-N-methylglycine; N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine; Glycine,N-((1,1-dimethylethoxy)carbonyl)-N-methyl-; BocSarcosine; N-Bocsarcosine; N-t-Boc-sarcosine; SARCOSINE,N-TERT.BUTYLOXYCARBONYL |
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol |
Structural Identifiers
| SMILES | CC(C)(C)OC(=O)N(C)CC(=O)O |
|---|---|
| InChI | InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11) |
| InChIKey | YRXIMPFOTQVOHG-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 5 g / 25 g / 100 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Structure & Identifiers
Boc-Sar-OH (CAS 13734-36-6): A Key N-Methyl Amino Acid Building Block for Peptide Synthesis
Boc-Sar-OH, also known as N-Boc-sarcosine or N-(tert-Butoxycarbonyl)-N-methylglycine, is a protected, non-proteinogenic amino acid derivative [1]. It serves as a fundamental building block in peptide synthesis, specifically for the incorporation of the N-methylated amino acid sarcosine (N-methylglycine) . The presence of the N-methyl group imparts unique conformational constraints and increases lipophilicity in the resulting peptides, which can be critical for modulating biological activity and metabolic stability [2]. The acid-labile Boc (tert-butoxycarbonyl) group protects the secondary amine, allowing for its selective deprotection and subsequent coupling in Boc-based solid-phase peptide synthesis (SPPS) [3].
- [1] TCI AMERICA. Boc-Sar-OH (Product Number: B6403). Technical Datasheet. View Source
- [2] Abo-Ghalia, M., et al. Optimized conventional synthesis of “RGD” and “RGDS” peptides and their sarcosine mimics as integrin GP IIb/IIIa antagonists. Amino Acids. 2003, 24, 405–411. View Source
- [3] PSI Scientific. A Guide to Protecting Group Strategies in Peptide Synthesis. 2026. View Source
Why Unprotected Sarcosine or Alternative N-Protected Analogs Cannot Substitute for Boc-Sar-OH
The selection of Boc-Sar-OH over close analogs is not a matter of simple interchangeability but is dictated by the specific demands of the synthetic route. Using unprotected sarcosine is not feasible, as its free secondary amine would lead to uncontrolled polymerization and side reactions . While the Fmoc-protected analog (Fmoc-Sar-OH) is also a common reagent, its base-labile protecting group makes it incompatible with the acidic conditions used in Boc-SPPS [1]. Similarly, other Boc-protected N-methyl amino acids (e.g., Boc-MeAla-OH) serve entirely different structural roles in peptide design . Therefore, Boc-Sar-OH is uniquely positioned as the necessary building block for the specific goal of incorporating a sarcosine residue within the Boc-benzyl protection scheme.
- [1] Iris Biotech. Boc versus Fmoc for Solid Phase Peptide Synthesis. 2024. View Source
Evidence-Based Differentiators for Boc-Sar-OH: A Quantitative Procurement Guide
Validated Research and Industrial Scenarios for Procuring Boc-Sar-OH (CAS 13734-36-6)
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.
57 linked technical documentsStandard Protocol for Boc-Sar-OH Coupling Reactions: Application Notes and Detailed Protocols
Application Notes and Protocols for Boc-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Sar-OH
A Comparative Guide to Boc-Sar-OH vs. Fmoc-Sar-OH in Peptide Synthesis
A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of N-Methylated Peptides
A Comparative Analysis of Boc-Sar-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
Request a Quote for Boc-Sar-OH
Request pricing, availability, packaging, or bulk supply details using the form on the right.
